

Application Notes and Protocols for Gas Chromatography Analysis of Morpholine

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Compound of Interest

Compound Name: *Morpholine lactate*

Cat. No.: *B1505061*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of morpholine in various matrices using gas chromatography (GC). The protocols are based on established analytical techniques, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) with a derivatization step, and an alternative direct analysis method using a Flame Ionization Detector (GC-FID).

Direct analysis of morpholine by GC can be challenging due to its polarity.^[1] To enhance volatility and improve chromatographic separation, a derivatization step is commonly employed.^[1] The most prevalent and well-documented method involves the conversion of morpholine to its more volatile and thermally stable derivative, N-nitrosomorpholine (NMOR), prior to GC-MS analysis.^{[2][3]} This method offers high sensitivity and is suitable for trace-level determination in various samples, including pharmaceuticals and food products.^{[2][3]}

Alternative derivatization reagents, such as 2,4-dinitrofluorobenzene (2,4-DNFB), have been reported to offer good sensitivity, but the resulting derivative suffers from low stability.^[2] While other derivatization strategies exist, validated and widely adopted protocols for the GC analysis of morpholine using these alternatives are less common in recent scientific literature.^[3]

For certain applications, direct analysis without derivatization is possible. A GC-FID method has been described for the determination of morpholine in steam condensate and air samples, offering a more straightforward approach when the required sensitivity is met.^{[4][5]}

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Nitrosamine Derivatization

This method is highly sensitive and selective for the analysis of morpholine in complex matrices such as fruit juices, pharmaceutical formulations, and fruit peel and pulp.[\[4\]](#)[\[6\]](#)

Principle

Morpholine, a secondary amine, reacts with sodium nitrite under acidic conditions to form the stable and volatile N-nitrosomorpholine (NMOR) derivative.[\[2\]](#)[\[7\]](#) This derivative is then extracted and analyzed by GC-MS.[\[2\]](#) The formation of NMOR significantly improves the chromatographic performance and allows for sensitive detection by mass spectrometry.[\[2\]](#)

Experimental Protocol

1. Sample Preparation

- Aqueous Samples (e.g., fruit juices, drug solutions):
 - Centrifuge the sample to remove any particulate matter.[\[3\]](#)
 - Filter the supernatant through a 0.22 μm membrane filter.[\[3\]](#)
 - Take a known volume (e.g., 2.0 mL) of the clear filtrate for the derivatization step.[\[3\]](#)
- Solid Samples (e.g., drug granules, fruit peel):
 - Dissolve a known weight of the sample in purified water.[\[3\]](#) For samples with high lipid content, a defatting step may be necessary.[\[6\]](#)
 - Follow the procedure for aqueous samples from step 1.1.

2. Derivatization to N-Nitrosomorpholine (NMOR)

- To the prepared sample solution (e.g., 2.0 mL), add 200 μL of 0.05 M hydrochloric acid (HCl).[\[6\]](#)[\[8\]](#)
- Add 200 μL of saturated sodium nitrite (NaNO_2) solution and vortex-mix.[\[3\]](#)[\[6\]](#)

- Heat the mixture at 40°C for 5 minutes in a heating block.[3]
- Cool the reaction mixture to room temperature.[3]

3. Liquid-Liquid Extraction

- Add 0.5 mL of dichloromethane to the reaction mixture.[1]
- Vortex-mix for 1 minute to extract the NMOR derivative.[1]
- Allow the layers to separate for 10 minutes.[1]
- Carefully transfer the organic (bottom) layer to a clean vial for GC-MS analysis.[8]

4. GC-MS Analysis

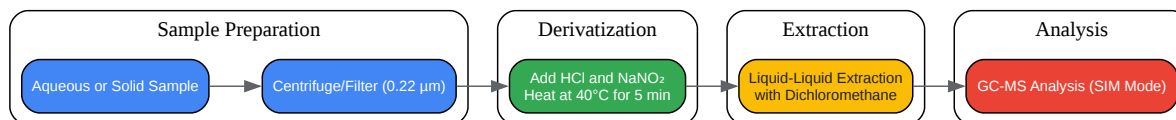
- Instrumentation: An Agilent 7890A GC coupled with a 5975C MSD, or an equivalent system, can be used.[1][6]
- GC Column: A DB-1701 column (30 m × 0.25 mm i.d., 0.25 µm film thickness) is recommended for good separation.[6]
- Injection:
 - Injection Volume: 1 µL[1]
 - Injector Temperature: 250°C[1]
 - Split Ratio: 1:7[1]
- Oven Temperature Program:
 - Initial temperature: 100°C, hold for 4 minutes.[1]
 - Ramp to 120°C at 10°C/min, hold for 3 minutes.[1]
 - Ramp to 250°C at 20°C/min, hold for 5 minutes.[1]
- Carrier Gas: Helium at a constant flow rate of 2.0 mL/min.[1]

- Mass Spectrometer Parameters:
 - Ionization Mode: Electron Impact (EI) at 70 eV.[1]
 - MS Source Temperature: 230°C[1]
 - MS Quadrupole Temperature: 150°C[1]
 - Transfer Line Temperature: 280°C[1]
 - Detection Mode: Selected Ion Monitoring (SIM) using characteristic ions of N-nitrosomorpholine (e.g., m/z 116.1, 86.1).[1]

Quantitative Data Summary

Parameter	Apple Juice	Ibuprofen	Fruit Peel & Pulp
Instrumentation	GC-MS	GC-MS	GC-MS
Derivatization Reagent	Sodium Nitrite	Sodium Nitrite	Sodium Nitrite
Linearity Range	10–500 µg/L[2]	10–500 µg/L[2]	10–400 µg/kg[9]
Correlation Coefficient (R ²)	> 0.999[2]	> 0.999[2]	> 0.9999[1]
Limit of Detection (LOD)	7.3 µg/L[2]	7.3 µg/L[2]	1.3–3.3 µg/kg[9]
Limit of Quantitation (LOQ)	24.4 µg/L[2]	24.4 µg/L[2]	4.1–10.1 µg/kg[1]
Recovery	94.3%–109.0%[2]	94.3%–109.0%[10]	88.6%–107.2%[9]
Intra-day Precision (RSD%)	2.0%–4.4%[2]	2.0%–4.4%[10]	1.4%–9.4%[9]
Inter-day Precision (RSD%)	3.3%–7.0%[2]	3.3%–7.0%[10]	1.5%–2.8%[9]

Workflow Diagram



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Workflow for GC-MS analysis of morpholine via derivatization.

Method 2: Direct Analysis by Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is suitable for the analysis of morpholine in less complex matrices, such as steam condensate or air samples, and avoids the need for derivatization.^{[4][11]} It is a more direct and potentially faster method, though it may be less sensitive than the GC-MS method with derivatization.

Principle

This approach relies on the direct injection of a sample extract onto a GC column capable of handling polar analytes.^[4] The separation of morpholine from other components is achieved chromatographically, and detection is performed using a Flame Ionization Detector (FID).^{[4][11]} The inertness of the chromatographic system is crucial for achieving good peak shape and sensitivity at trace levels.^[4]

Experimental Protocol

1. Sample Preparation (Air Samples - adapted from OSHA Method PV2123)

- Collect air samples by drawing a known volume of air (e.g., 10 L at 0.1 L/min) through a sorbent tube (e.g., 10% phosphoric acid coated XAD-7).^{[5][11]}
- Desorb/extract the samples by adding 1 mL of 20% deionized water in methanol to the sorbent tube and shaking for 30 minutes.^[11]
- Transfer 0.5 mL of the sample extract to a 2 mL vial.^[11]

- Add 0.5 mL of 1.0 N NaOH in 20% deionized water/methanol solution and shake.[11]
- Centrifuge the samples before analysis.[11]

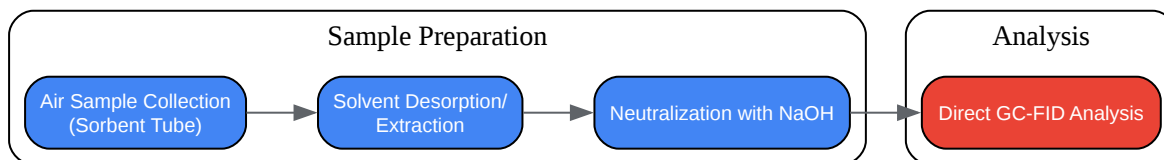
2. GC-FID Analysis

- Instrumentation: A standard gas chromatograph equipped with a Flame Ionization Detector.
- GC Column: A base-deactivated capillary column suitable for amine analysis.
- Injection:
 - A multi-mode inlet operating in pulsed splitless mode with programmed temperature is recommended for aqueous samples to enhance sensitivity.[4]
- Oven Temperature Program: Conditions should be optimized to achieve separation of morpholine from any potential interferences.[11]
- Carrier Gas: Helium.[4]
- Detector: Flame Ionization Detector (FID).[5][11]

Quantitative Data Summary

Parameter	Air Samples (OSHA PV2123)	Steam Condensate
Instrumentation	GC-FID	GC-FID
Derivatization Reagent	None (Direct Analysis)	None (Direct Analysis)
Reliable Quantitation Limit	45 ppb (160 µg/m³)[11]	Not Specified
Detection Limit	0.46 µg[5]	100 ppb (v/v)[4]
Recovery	~102% (from spiked media) [11]	≥ 96%[4]
Precision (RSD%)	Not specified in summary	< 6%[4]

Workflow Diagram



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